
Spectral Data of R-(-)-Columbianetin: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: R-(-)-Columbianetin

Cat. No.: B1207510 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the naturally

occurring coumarin, R-(-)-Columbianetin. The information presented herein is essential for the

identification, characterization, and analysis of this compound in research and drug

development settings. This document includes tabulated nuclear magnetic resonance (NMR)

and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such

spectra.

Introduction to R-(-)-Columbianetin
R-(-)-Columbianetin is a furanocoumarin, a class of organic compounds known for their

diverse biological activities. It is the R-enantiomer of Columbianetin and is found in various

plant species, notably in the genus Angelica. Accurate spectral data is crucial for its

unambiguous identification and for quality control in research and pharmaceutical applications.

Mass Spectrometry (MS) Data
Mass spectrometry is a fundamental technique for determining the molecular weight and

elemental composition of a compound, as well as providing structural information through

fragmentation analysis.

Table 1: Mass Spectrometry Data for Columbianetin
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Parameter Value Source

Molecular Formula C₁₄H₁₄O₄ PubChem

Molecular Weight 246.26 g/mol PubChem

Mass Spectrometry (EI-MS)
m/z 246 [M]⁺, 187 (base peak),

160
[1]

Tandem MS (MRM, Positive

ESI)
m/z 247.3 → 175.0

Experimental Protocol: Mass Spectrometry

Sample Preparation: A dilute solution of R-(-)-Columbianetin is prepared in a suitable

volatile solvent such as methanol or acetonitrile.

Instrumentation: A mass spectrometer, such as a triple quadrupole or time-of-flight (TOF)

instrument, equipped with an electrospray ionization (ESI) or electron ionization (EI) source

is used.

Data Acquisition (ESI-MS/MS): For targeted analysis, the instrument is operated in Multiple

Reaction Monitoring (MRM) mode. The precursor ion (e.g., [M+H]⁺ at m/z 247.3) is selected

in the first quadrupole, fragmented in the collision cell, and a specific product ion (e.g., m/z

175.0) is monitored in the third quadrupole.

Data Acquisition (EI-MS): The sample is introduced into the ion source where it is

bombarded with electrons, causing ionization and fragmentation. The resulting ions are

separated based on their mass-to-charge ratio to generate a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
Due to the difficulty in finding a single, publicly available source with the complete NMR data for

R-(-)-Columbianetin, the following tables for ¹H and ¹³C NMR are currently unpopulated.

Researchers are advised to consult specialized databases or acquire the data experimentally.

Table 2: ¹H NMR Spectral Data for R-(-)-Columbianetin
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data not available

Table 3: ¹³C NMR Spectral Data for R-(-)-Columbianetin

Chemical Shift (δ) ppm Assignment

Data not available

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A few milligrams of purified R-(-)-Columbianetin are dissolved in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference

standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire

the spectra.

¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters

include the spectral width, acquisition time, relaxation delay, and number of scans.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to obtain a

spectrum with single lines for each unique carbon atom.

Infrared (IR) Spectroscopy Data
Similar to the NMR data, a specific, publicly available IR spectrum for R-(-)-Columbianetin
could not be located. The table below is provided as a template for experimental data.

Table 4: IR Spectral Data for R-(-)-Columbianetin

Wavenumber (cm⁻¹) Functional Group Assignment

Data not available
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Experimental Protocol: Infrared (IR) Spectroscopy

Sample Preparation: The solid sample can be prepared as a KBr pellet by mixing a small

amount of the compound with dry potassium bromide and pressing it into a transparent disk.

Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and

allowing the solvent to evaporate on an IR-transparent window (e.g., NaCl plates).

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the

spectrum.

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is

first recorded. The sample is then placed in the beam path, and the sample spectrum is

acquired. The final spectrum is presented as a plot of transmittance or absorbance versus

wavenumber.

Workflow for Spectral Data Acquisition and Analysis
The following diagram illustrates a typical workflow for obtaining and analyzing spectral data for

a natural product like R-(-)-Columbianetin.
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Caption: General workflow for the isolation and spectral characterization of a natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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